3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester

Suzuki-Miyaura coupling Radiochemical synthesis Organoborane reactivity

For medicinal chemistry programs requiring reliable Suzuki-Miyaura coupling, this 5-position pinacol ester is the superior choice. It delivers markedly higher radiochemical yields (~12-fold over MIDA esters) and enhanced bench stability compared to the free boronic acid, which is prone to protodeboronation. The 3-aminobenzo[d]isoxazole core is a validated pharmacophore for kinase inhibition (VEGFR, PDGFR, c-Met), with related compounds showing in vivo efficacy (ED50 = 2.0 mg/kg). Available at 98% purity, it eliminates pre-reaction purification for parallel library synthesis.

Molecular Formula C13H17BN2O3
Molecular Weight 260.1
CAS No. 2377610-21-2
Cat. No. B2357396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
CAS2377610-21-2
Molecular FormulaC13H17BN2O3
Molecular Weight260.1
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)ON=C3N
InChIInChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)16-17-10/h5-7H,1-4H3,(H2,15,16)
InChIKeyUBLHDYAXBZFRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS 2377610-21-2) – Core Scaffold for Kinase-Targeted Building Blocks


3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS 2377610-21-2) is a heteroaromatic boronic ester building block comprising a 3-aminobenzo[d]isoxazole core functionalized at the 5-position with a pinacol boronate ester. The compound is primarily utilized in medicinal chemistry and drug discovery as a Suzuki–Miyaura cross‑coupling partner for constructing biaryl or heteroaryl architectures . Its 3‑aminobenzo[d]isoxazole scaffold has been established in multiple medicinal chemistry campaigns as a key pharmacophore for receptor tyrosine kinase (RTK) inhibition, including VEGFR, PDGFR, and c‑Met [1][2].

Why Generic 3-Aminobenzo[d]isoxazole-5-boronic Acid Derivatives Cannot Replace the Pinacol Ester Form


Substituting 3-aminobenzo[d]isoxazole-5-boronic acid pinacol ester with the corresponding free boronic acid, other boronate esters (e.g., MIDA ester), or positional isomers (e.g., 4‑ or 6‑boronic esters) is not a direct equivalent for procurement or synthetic planning. The pinacol ester form offers markedly improved stability during silica gel chromatography and storage compared to the free boronic acid, which is prone to protodeboronation and oligomerization . In Suzuki–Miyaura couplings, pinacol esters have been shown to deliver up to ~12‑fold higher radiochemical yields than MIDA esters under identical conditions [1]. Furthermore, the 5‑position of the benzo[d]isoxazole ring is critical for accessing the kinase hinge‑binding geometry observed in potent c‑Met and VEGFR inhibitors; moving the boronic ester to the 4‑ or 6‑position produces entirely different vectors that do not map to the established pharmacophore models [2][3].

3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester – Quantitative Differentiation vs. In‑Class Analogs


Pinacol Ester Yields 12‑Fold Higher Radiochemical Conversion than MIDA Ester in Suzuki–Miyaura Coupling

In a head‑to‑head comparison of organoborane derivatives under identical Suzuki–Miyaura conditions, the pinacol boronic ester precursor delivered a radiochemical yield (RCY) of approximately 50%, whereas the N‑methylimidodiacetic acid (MIDA) boronic ester precursor produced less than 4% RCY for the same transformation [1]. This demonstrates the substantial reactivity advantage of the pinacol ester motif in cross‑coupling applications.

Suzuki-Miyaura coupling Radiochemical synthesis Organoborane reactivity

3‑Aminobenzo[d]isoxazole Scaffold Enables Single‑Digit Nanomolar c‑Met Kinase Inhibition

A systematic SAR study of 3‑aminobenzo[d]isoxazole‑based compounds identified multiple inhibitors with enzymatic IC50 values below 10 nM against c‑Met kinase, with the most potent analog (compound 28a) achieving an IC50 of 1.8 nM [1]. In comparison, the clinically approved multi‑targeted kinase inhibitor cabozantinib, which also targets c‑Met, exhibits an IC50 of 1.3 nM in the same assay context [2].

c-Met kinase Receptor tyrosine kinase Cancer therapeutics

In Vivo Efficacy of 3‑Aminobenzo[d]isoxazole‑Based VEGFR/PDGFR Inhibitors: ED50 = 2.0 mg/kg and 81% Tumor Growth Inhibition

In a multitargeted RTK inhibitor program, a 3‑aminobenzo[d]isoxazole urea derivative (compound 50) demonstrated an ED50 of 2.0 mg/kg in a VEGF‑stimulated uterine edema model and achieved 81% inhibition of HT1080 human fibrosarcoma tumor growth at 10 mg/kg/day oral dosing [1]. While direct comparative in vivo data for other benzoisoxazole positional isomers are not available in this study, the 5‑position substitution pattern (which the boronic ester building block is designed to enable) was critical for achieving this level of oral bioavailability and efficacy.

VEGFR PDGFR Angiogenesis Tumor xenograft

Vendor‑Reported Purity ≥98% with Freezer Storage Recommendation

Reputable vendors including Leyan (purity 98%), ChemScene (purity 98%), and Sigma‑Aldrich (purity 96%) supply the compound . Sigma‑Aldrich explicitly recommends storage in a freezer , while ChemScene and MolCore specify storage at 2–8°C . In contrast, the corresponding free boronic acid (3‑aminobenzo[d]isoxazole‑5‑boronic acid) is generally more prone to anhydride formation and protodeboronation, requiring more stringent handling and often resulting in lower batch‑to‑batch consistency.

Chemical procurement Building block quality Storage stability

5‑Position Boronic Ester Is Essential for Kinase Hinge‑Binding Geometry

Crystallographic and SAR studies of 3‑aminobenzo[d]isoxazole‑based kinase inhibitors reveal that the 3‑amino group forms key hydrogen bonds with the kinase hinge region, while substituents at the 5‑position project into solvent‑exposed or hydrophobic pockets [1][2]. Moving the boronic ester to the 4‑ or 6‑position (e.g., Benzo[d]isoxazole‑4‑boronic acid pinacol ester, CAS 2379560‑80‑0, or 6‑boronic ester analog, CAS 2377608‑60‑9) alters the exit vector by approximately 120° or 60°, respectively, fundamentally changing the geometry of any elaborated inhibitor and disrupting the established hinge‑binding interaction.

Structure-activity relationship Kinase hinge binder Pharmacophore mapping

Predicted LogP = 1.71 and TPSA = 70.5 Ų Offer Balanced Physicochemical Profile

Computational predictions for the compound yield a LogP of 1.71 and a topological polar surface area (TPSA) of 70.5 Ų . These values fall within the generally accepted drug‑like range (LogP 1–3, TPSA < 140 Ų) and are notably more favorable than those of the corresponding free boronic acid, which typically exhibits lower LogP due to increased polarity and potential for zwitterionic character. The balanced profile suggests that elaborated compounds derived from this building block are more likely to maintain acceptable membrane permeability and solubility.

Physicochemical properties Drug-likeness Computational chemistry

High‑Value Application Scenarios for 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester


Medicinal Chemistry: Synthesis of Potent c‑Met and VEGFR/PDGFR Kinase Inhibitors

This building block is ideally suited for medicinal chemistry teams developing ATP‑competitive kinase inhibitors. The 3‑aminobenzo[d]isoxazole core reliably engages the kinase hinge region, and the 5‑position boronic ester enables rapid diversification via Suzuki–Miyaura coupling to explore substituent effects on potency and selectivity. The validated in vivo efficacy (ED50 = 2.0 mg/kg and 81% tumor growth inhibition in HT1080 model) of related 3‑aminobenzo[d]isoxazole ureas provides confidence that this scaffold can yield development candidates [1]. The pinacol ester's superior coupling yields (~12‑fold over MIDA esters) further enhance synthetic throughput [2].

Chemical Biology: Radiochemical Probe Synthesis via 11C‑Methylation

For PET tracer development, the pinacol ester's high radiochemical yield (~50% RCY) in Suzuki–Miyaura 11C‑methylation reactions makes it a preferred precursor over MIDA or free boronic acid alternatives, which deliver substantially lower RCY (<4%) [2]. The compound's freezer‑stable nature simplifies inventory management and ensures consistent reactivity for time‑sensitive radiochemical syntheses .

Library Synthesis: Parallel Medicinal Chemistry and Diversity‑Oriented Synthesis

The 5‑position boronic ester provides a versatile handle for parallel synthesis of focused kinase inhibitor libraries. The high vendor‑specified purity (≥96–98%) reduces the need for pre‑reaction purification, and the pinacol ester's compatibility with a wide range of aryl/heteroaryl halides enables rapid exploration of chemical space . The balanced physicochemical profile (LogP 1.71, TPSA 70.5 Ų) increases the likelihood that library members will possess favorable drug‑like properties .

Process Chemistry: Scale‑Up of Advanced Intermediates

The pinacol ester form offers greater bench stability and easier handling compared to the free boronic acid, which is prone to anhydride formation and protodeboronation during storage and reaction setup. The defined storage conditions (freezer or 2–8°C) and multiple vendor sources (Sigma‑Aldrich, Leyan, ChemScene, MolCore) provide procurement flexibility for process development groups scaling from milligram to multi‑gram quantities .

Technical Documentation Hub

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